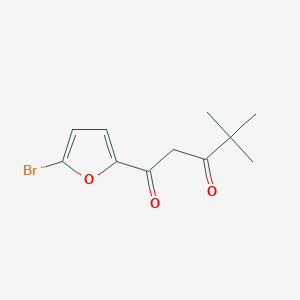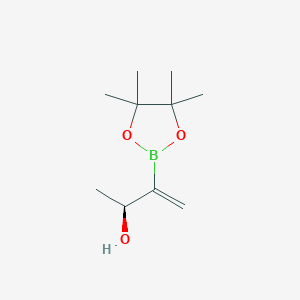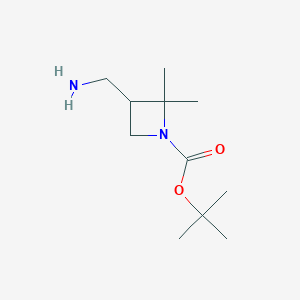
Tert-butyl3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate: is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural properties and biological activities. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2,2-dimethylazetidine-1-carboxylate with a suitable aminomethylating agent. One common method involves the use of formaldehyde and a primary amine under acidic conditions to introduce the aminomethyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by column chromatography .
Industrial Production Methods: In an industrial setting, the production of tert-Butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding oxo derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted azetidines.
Scientific Research Applications
Chemistry: tert-Butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate is used as a building block in organic synthesis.
Biology: In biological research, this compound is used to study the effects of azetidine-containing molecules on various biological pathways. It serves as a model compound to investigate the interactions of azetidines with enzymes and receptors.
Medicine: Its azetidine ring can mimic the structure of natural substrates, making it a valuable scaffold for drug development .
Industry: In the industrial sector, tert-Butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate is used in the synthesis of specialty chemicals and advanced materials. Its unique reactivity makes it suitable for the production of polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s azetidine ring can fit into the active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
- tert-Butyl 2,2-dimethylazetidine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)-2,2-dimethylazetidine-1-carboxylate
- tert-Butyl 3-(chloromethyl)-2,2-dimethylazetidine-1-carboxylate
Comparison: tert-Butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate is unique due to the presence of the aminomethyl group, which provides additional reactivity compared to its analogs. The aminomethyl group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-8(6-12)11(13,4)5/h8H,6-7,12H2,1-5H3 |
InChI Key |
QQRDVDZJUJFWGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CN1C(=O)OC(C)(C)C)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13623367.png)
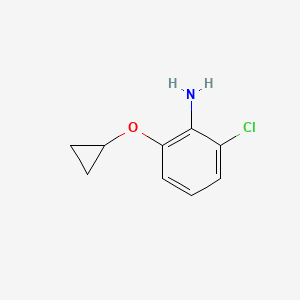
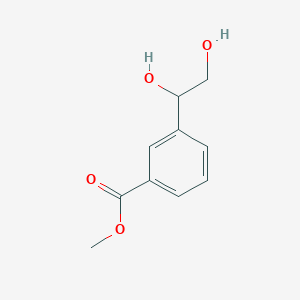

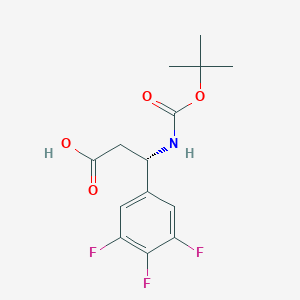
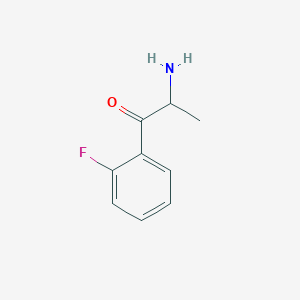
![(1R,5S)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13623387.png)
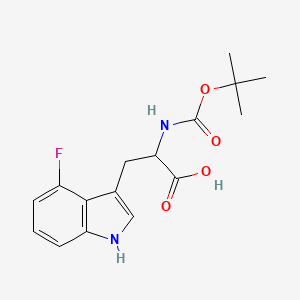
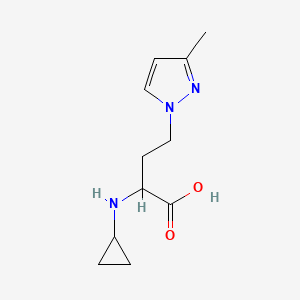
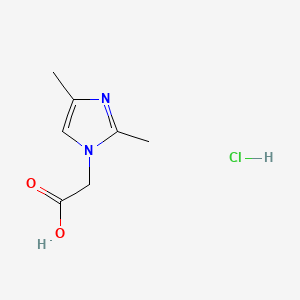
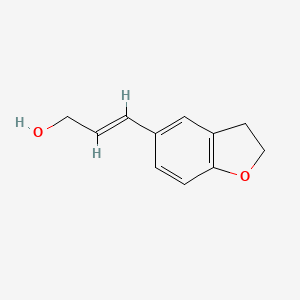
![1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13623424.png)
